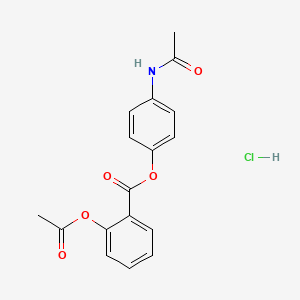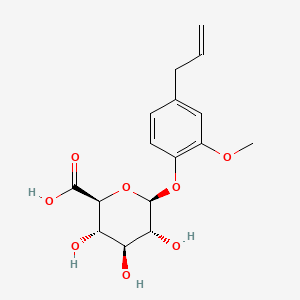
(S)-tert-Butyl (1-cyclopropyl-3-oxopropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl (1-cyclopropyl-3-oxopropan-2-yl)carbamate is a chemical compound with a complex structure that includes a cyclopropyl group, a carbamate group, and a tert-butyl group
Preparation Methods
The synthesis of (S)-tert-Butyl (1-cyclopropyl-3-oxopropan-2-yl)carbamate typically involves multiple steps, including the formation of the cyclopropyl group and the introduction of the carbamate group. The reaction conditions often require specific catalysts and reagents to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability.
Chemical Reactions Analysis
(S)-tert-Butyl (1-cyclopropyl-3-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often under specific conditions and with the use of catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(S)-tert-Butyl (1-cyclopropyl-3-oxopropan-2-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential biological activity.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-cyclopropyl-3-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to target molecules and influencing their activity or function.
Comparison with Similar Compounds
(S)-tert-Butyl (1-cyclopropyl-3-oxopropan-2-yl)carbamate can be compared with other similar compounds, such as:
Benzyl N-[(2S)-1-cyclopropyl-3-oxopropan-2-yl]carbamate: This compound shares a similar core structure but differs in the substituents attached to the carbamate group.
Cyclopropylcarbamate derivatives: These compounds have variations in the cyclopropyl group or other functional groups, leading to different chemical properties and applications.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-cyclopropyl-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9(7-13)6-8-4-5-8/h7-9H,4-6H2,1-3H3,(H,12,14)/t9-/m0/s1 |
InChI Key |
ZXCJNTBHTFXMTR-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CC1)C=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B13403876.png)







![2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13403923.png)


![(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride](/img/structure/B13403940.png)
![benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate](/img/structure/B13403958.png)

